molecular formula C23H21N9O3S2 B15009133 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No.: B15009133
M. Wt: 535.6 g/mol
InChI Key: TUOKBOXITRURRC-UHFFFAOYSA-N
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE is a complex organic compound that features multiple functional groups, including triazole, sulfanyl, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and benzoxazole intermediates, followed by their coupling through sulfanyl and amide linkages. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H₂O₂, m-CPBA

    Reducing agents: NaBH₄, Pd/C

    Solvents: DMF, dichloromethane (DCM)

    Catalysts: Pd/C, copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxide or sulfone derivatives, while reduction of nitro groups results in amine derivatives .

Scientific Research Applications

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole and benzoxazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE is unique due to its combination of triazole, sulfanyl, and benzoxazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C23H21N9O3S2

Molecular Weight

535.6 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-[5-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H21N9O3S2/c1-31-12-24-29-22(31)36-10-19(33)26-15-5-3-14(4-6-15)21-28-17-9-16(7-8-18(17)35-21)27-20(34)11-37-23-30-25-13-32(23)2/h3-9,12-13H,10-11H2,1-2H3,(H,26,33)(H,27,34)

InChI Key

TUOKBOXITRURRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=O)CSC5=NN=CN5C

Origin of Product

United States

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